molecular formula C20H21ClN2O4S B2820276 5-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide CAS No. 955747-16-7

5-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide

Cat. No. B2820276
CAS RN: 955747-16-7
M. Wt: 420.91
InChI Key: QHECMZKVRLLIHX-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H21ClN2O4S and its molecular weight is 420.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound, due to its complex structure, serves as a key intermediate in the synthesis and characterization of various chemical entities with potential applications in medicinal chemistry and biological studies. For instance, the synthesis and characterization of quinazoline derivatives have been explored for their diuretic and antihypertensive properties, highlighting the role of similar compounds in developing therapeutic agents (Rahman et al., 2014). Furthermore, studies on the rhodium-catalyzed cyanation of chelation-assisted C-H bonds using related sulfonamide compounds demonstrate innovative approaches to synthesizing benzonitrile derivatives, indicating the compound's relevance in synthetic organic chemistry (Chaitanya et al., 2013).

Antimicrobial and Antitumor Activities

Research into novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives, which share a structural motif with the compound , has shown significant antimicrobial activity against various bacterial and fungal strains. This points towards the potential of such compounds in the development of new antimicrobial agents (Vanparia et al., 2010). Additionally, compounds like SB-399885, which share similarities in sulfonamide structure, have been identified as potent 5-HT6 receptor antagonists with cognitive-enhancing properties in animal models, suggesting therapeutic potential in cognitive disorders (Hirst et al., 2006).

Tubulin Polymerization Inhibitors

Optimization studies on 4-(N-cycloamino)phenylquinazolines, including structural analogs, have led to the discovery of new tubulin-polymerization inhibitors targeting the colchicine site. These compounds, due to their ability to disrupt microtubule formation, exhibit high cytotoxic activity and significant potency against tubulin assembly, indicating their potential as anticancer agents (Wang et al., 2014).

properties

IUPAC Name

5-chloro-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-27-18-7-5-16(21)11-19(18)28(25,26)22-17-6-4-13-8-9-23(12-15(13)10-17)20(24)14-2-3-14/h4-7,10-11,14,22H,2-3,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHECMZKVRLLIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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